molecular formula C13H17N3 B1523028 [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1193387-47-1

[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1523028
CAS No.: 1193387-47-1
M. Wt: 215.29 g/mol
InChI Key: ALAMOTODCYKTBF-UHFFFAOYSA-N
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Description

[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction is characterized by high yields (78-92%) and simple operation. The product is characterized using techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.

Medicine

Medicinally, pyrazole derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents. This compound could be explored for similar pharmacological activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity. Pyrazole derivatives are known for their applications in dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(propan-2-yl)-1H-pyrazole
  • 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine
  • 1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanol

Uniqueness

What sets [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1-phenyl-3-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)13-11(8-14)9-16(15-13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAMOTODCYKTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 3
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 4
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 5
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 6
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

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